The synthesis of 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride typically involves several steps that utilize various reagents and conditions.
For example, one method involves adding triethylamine to a solution of an aromatic precursor in tetrahydrofuran, followed by the introduction of the sulfonyl chloride under controlled conditions to yield the desired product with moderate to high yields .
The molecular structure of 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride can be described using several key descriptors:
The canonical SMILES notation for this compound is C1=CC(=CC=C1C=CS(=O)(=O)Cl)C(F)(F)F
, which provides insight into its connectivity and functional groups .
As a sulfonyl chloride, 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride participates in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical chemistry and materials science .
The mechanism of action for 2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride:
Factors such as solubility, stability, and interaction with transport proteins play significant roles in determining the bioavailability of this compound and its derivatives .
2-(4-Trifluoromethyl phenyl)-ethenesulfonyl chloride has several significant applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4